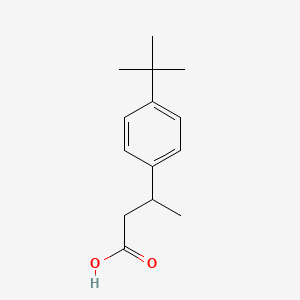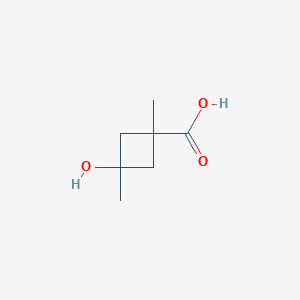
3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a cyclobutane derivative featuring a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethylbut-2-en-1-ol with a suitable oxidizing agent can yield the desired cyclobutane derivative. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the formation of the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity
Comparison with Similar Compounds
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid: A closely related compound with similar structural features.
3-Hydroxy-1,3-dimethylcyclopentane-1-carboxylic acid: A cyclopentane derivative with comparable functional groups.
Uniqueness: 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-6(5(8)9)3-7(2,10)4-6/h10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XETQHGIZAZOCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


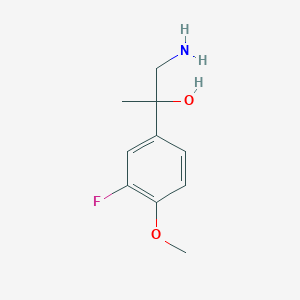
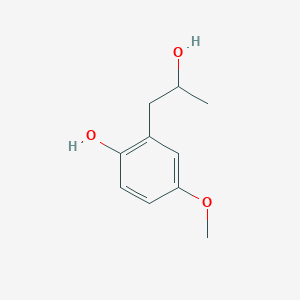
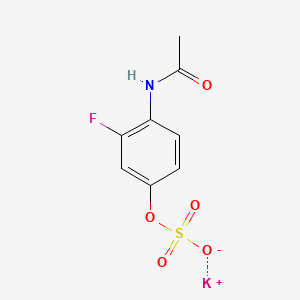

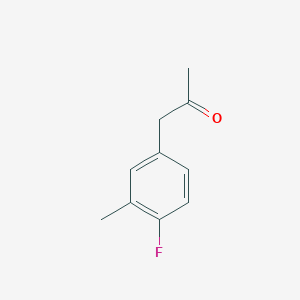
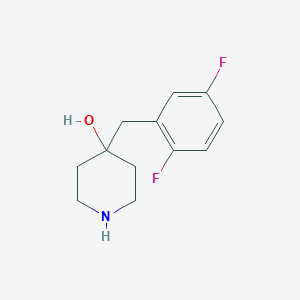

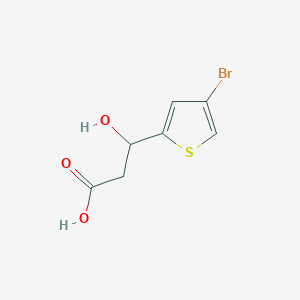
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
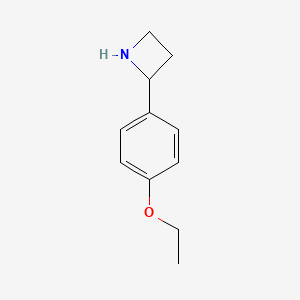
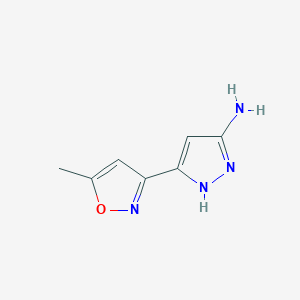
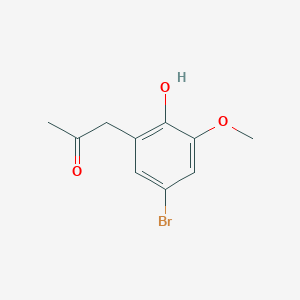
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
